molecular formula C15H12N2O B8793532 5-phenyl-1H-indole-7-carboxamide CAS No. 860625-06-5

5-phenyl-1H-indole-7-carboxamide

Cat. No.: B8793532
CAS No.: 860625-06-5
M. Wt: 236.27 g/mol
InChI Key: IOAHDHUZGJTQFJ-UHFFFAOYSA-N
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Description

5-phenyl-1H-indole-7-carboxamide is a chemical compound based on the indole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This specific carboxamide derivative is offered for research purposes to investigate its potential interactions with various biological targets. Indole carboxamides are a significant area of study in drug discovery. Structurally similar compounds have been explored for their potent affinity for central nervous system targets, such as the 5-HT2C serotonin receptor, which is a target for treating conditions like obesity, depression, and schizophrenia . Other indole-7-carboxamide analogs have been studied for their analgesic (pain-relieving) properties . Furthermore, certain indole carboxamides function as inhibitors of enzymes like glycogen phosphorylase (GP), making them compounds of interest for researching new approaches to type 2 diabetes and ischemic conditions . The broad potential of indole derivatives also spans antiviral, anti-inflammatory, and anticancer activities, highlighting the value of this chemotype in developing new therapeutic agents . Researchers can utilize this high-purity compound for hit identification, lead optimization, and structure-activity relationship (SAR) studies. This product is intended for research and manufacturing applications only and is not for human or veterinary use.

Properties

CAS No.

860625-06-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

5-phenyl-1H-indole-7-carboxamide

InChI

InChI=1S/C15H12N2O/c16-15(18)13-9-12(10-4-2-1-3-5-10)8-11-6-7-17-14(11)13/h1-9,17H,(H2,16,18)

InChI Key

IOAHDHUZGJTQFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Variations

Key analogues of 5-phenyl-1H-indole-7-carboxamide include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound 5-Ph, 7-CONH₂ C₉H₈N₂O 160.17 Reference compound
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-CONH-benzoylphenyl C₂₂H₁₆FN₂O₂ 359.12 Fluoro substitution, carboxamide at C2
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide 5-Br, 7-F, 2-CONH(Me)(Ph) C₁₇H₁₃BrFN₂O 385.21 Bromo/fluoro substitution, N-methylation
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-Me, 2-COOH C₁₀H₈ClNO₂ 225.63 Chloro/methyl substitution, carboxylic acid

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, Br) are common in analogues to modulate electronic properties and binding affinity .
  • N-substitution : Methyl or benzyl groups on the carboxamide nitrogen (e.g., Compound 63b ) enhance lipophilicity .

Key Challenges :

  • Low yields (6–37%) due to decomposition under high temperatures (150–190°C) and purification losses .
  • Chromatographic purification (cyclohexane/ethyl acetate) is critical for isolating pure products .

Physicochemical Properties

Melting Points and Spectral Data:
Compound m.p. (°C) $ ^1 \text{H-NMR} $ (δ ppm, CDCl₃) IR Peaks (cm⁻¹)
This compound Not reported Not available in evidence Not available
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 12.33 (NHCO), 9.25 (H-1 indole), 7.0–8.86 (aromatic) 3298 (N-H), 1666 (C=O)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported Not available Not available

Notes:

  • The absence of spectral data for this compound highlights a research gap.
  • Fluoro-substituted analogues show distinct $ ^1 \text{H-NMR} $ aromatic shifts (7.0–8.86 ppm) due to electron-withdrawing effects .

Preparation Methods

Key Steps and Conditions:

  • Starting Materials : Ethyl 3-oxobutanoate (26 ) and aniline undergo condensation to form a β-enamino ester intermediate.

  • Cyclization : Treatment with 1,4-benzoquinone and ZnBr₂ as a catalyst induces cyclization to yield 5-hydroxyindole intermediates (e.g., 27 ).

  • Mannich Reaction : Subsequent reaction with formaldehyde and piperidine introduces the carboxamide moiety at the 7-position.

  • Demethylation : Boron tribromide (BBr₃)-mediated demethylation finalizes the carboxamide group.

Yield : 45–58% over four steps.

Advantages and Limitations:

  • Advantages : High regioselectivity for the 7-position; compatible with diverse substituents.

  • Limitations : Requires strict anhydrous conditions; moderate yields due to side reactions during cyclization.

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for indole core formation. For this compound, this method involves phenylhydrazine derivatives and cyclic ketones.

Protocol:

  • Hydrazone Formation : Phenylhydrazine reacts with cyclohexanone under acidic conditions (e.g., methanesulfonic acid) to form a hydrazone intermediate.

  • Cyclization : Thermal or acid-catalyzed cyclization generates the indole skeleton.

  • Functionalization : Oxidation or amidation at the 7-position introduces the carboxamide group.

Yield : 60–72% for the cyclization step; overall yield of 40–50% after functionalization.

Mechanistic Insights:

  • The reaction proceeds via-sigmatropic rearrangement, ensuring high regiochemical control.

  • Palladium catalysts (e.g., Pd/Xantphos) enhance efficiency in N-aryl hydrazone formation.

Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling enables precise functionalization of preformed indole intermediates.

Representative Route:

  • Indole Bromination : 5-Phenylindole is brominated at the 7-position using N-bromosuccinimide (NBS).

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromide with a carboxamide source (e.g., CO/NH₃) introduces the carboxamide group.

Conditions :

  • Catalyst: Pd(OAc)₂ with Xantphos ligand.

  • Base: Cs₂CO₃; solvent: toluene.
    Yield : 65–78%.

Comparative Data:

MethodCatalystYield (%)Selectivity (7-position)
Buchwald-HartwigPd/Xantphos78>95%
Direct AminationCuI5280%

Multi-Step Organic Synthesis via Friedel-Crafts Acylation

This method constructs the indole core through sequential Friedel-Crafts acylation, reduction, and hydrolysis.

Steps:

  • Friedel-Crafts Acylation : 5-Chloro-1H-indole-2-carboxylic acid (7 ) reacts with acetyl chloride in nitrobenzene to form a ketone intermediate (9 ).

  • Reduction : Triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA) reduces the ketone to a methylene group.

  • Hydrolysis and Amidation : NaOH-mediated hydrolysis followed by coupling with ammonium chloride yields the carboxamide.

Yield : 51% over three steps.

Optimization Notes:

  • Solvent Choice : Nitrobenzene improves electrophilic substitution efficiency but requires careful handling due to toxicity.

  • Reduction Alternatives : NaBH₄/CeCl₃ offers milder conditions but lower yields (35%) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-phenyl-1H-indole-7-carboxamide in laboratory settings?

  • Methodological Answer : Based on structural analogs (e.g., indole derivatives), researchers should use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, NIOSH-approved respirators (e.g., P95 filters) are advised if airborne particles are generated. Work should occur in a fume hood with proper ventilation, and spills must be contained to avoid environmental contamination .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer : A multi-step synthesis involving Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the phenyl group at the 5-position. Carboxamide formation at the 7-position may use acid-catalyzed condensation with appropriate amines. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity. Yield optimization requires controlled temperature (60–80°C) and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and carboxamide proton signals (δ 10–12 ppm).
  • FT-IR : Validate carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
  • HRMS : Verify molecular weight (e.g., [M+H]+ peak). X-ray crystallography (via CCDC databases) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can factorial design resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : A 2³ factorial design (e.g., varying solvent polarity, temperature, and catalyst loading) identifies interactions affecting bioassay outcomes. For example, low-polarity solvents may enhance membrane permeability but reduce solubility, skewing IC50 values. Replicating experiments under standardized conditions (e.g., DMSO concentration ≤1% in cell assays) minimizes variability. Meta-analyses of published data should assess methodological rigor (e.g., cell line selection, control groups) .

Q. What computational strategies predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) map electron density to identify nucleophilic sites (e.g., C-3 of indole). Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinases. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-7) with activity, guiding synthetic prioritization .

Q. How can researchers address conflicting crystallographic data on the carboxamide conformation?

  • Methodological Answer : Perform variable-temperature XRD to assess conformational flexibility. Compare torsional angles (N-C=O) with Cambridge Structural Database entries. If discrepancies persist, solid-state NMR (13C CP/MAS) can resolve hydrogen-bonding networks influencing conformation. Collaborative data sharing via platforms like CCDC ensures transparency .

Methodological Framework

Q. What experimental controls are essential for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products with LC-MS.
  • Oxidative Stress : Add H2O2 (0.1–1 mM) and measure radical scavenging activity using DPPH assays .

Q. How can researchers validate the compound’s role in kinase inhibition pathways?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, JAK2) with ATP-Glo™ luminescence kits.
  • Cellular Profiling : Treat cancer cell lines (e.g., HeLa, MCF-7) and measure apoptosis (Annexin V/PI staining).
  • Western Blotting : Quantify phospho-kinase levels (e.g., p-ERK, p-AKT) to confirm pathway modulation .

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